molecular formula C7H9N3O B1321083 N-(1H-pyrazol-4-yl)cyclopropanecarboxamide CAS No. 1153799-63-3

N-(1H-pyrazol-4-yl)cyclopropanecarboxamide

Cat. No.: B1321083
CAS No.: 1153799-63-3
M. Wt: 151.17 g/mol
InChI Key: TVKQOKYRLPPAES-UHFFFAOYSA-N
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Description

N-(1H-pyrazol-4-yl)cyclopropanecarboxamide: is a heterocyclic compound featuring a pyrazole ring attached to a cyclopropane carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Cyclization Method: One common method involves the cyclization of appropriate precursors under controlled conditions.

    Direct C-H Arylation: Another method involves the direct C-H arylation of pyrazole with cyclopropane carboxamide derivatives.

Industrial Production Methods: Industrial production often scales up these laboratory methods, optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are commonly employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles, and bases.

Major Products:

Scientific Research Applications

Chemistry: N-(1H-pyrazol-4-yl)cyclopropanecarboxamide is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for developing new therapeutic agents .

Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. Its ability to modulate biological pathways is of particular interest in medicinal chemistry .

Industry: In the industrial sector, this compound is used in the development of agrochemicals and materials science applications. Its stability and reactivity make it suitable for various industrial processes .

Properties

IUPAC Name

N-(1H-pyrazol-4-yl)cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c11-7(5-1-2-5)10-6-3-8-9-4-6/h3-5H,1-2H2,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVKQOKYRLPPAES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CNN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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